molecular formula C11H22N2O3 B6589379 tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate CAS No. 1440961-33-0

tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Cat. No.: B6589379
CAS No.: 1440961-33-0
M. Wt: 230.30 g/mol
InChI Key: GRBABAVJMWOKNR-UHFFFAOYSA-N
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Description

tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a carbamate derivative featuring a seven-membered 1,4-oxazepane ring fused to a methyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, ensuring selective reactivity .

Properties

CAS No.

1440961-33-0

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-(1,4-oxazepan-6-ylmethyl)carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9-6-12-4-5-15-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)

InChI Key

GRBABAVJMWOKNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCOC1

Purity

95

Origin of Product

United States

Preparation Methods

1,4-Oxazepane Ring Formation

The 1,4-oxazepane scaffold can be assembled through nucleophilic ring-closing reactions. A common approach involves reacting a diamine derivative with a carbonyl source (e.g., phosgene or triphosgene) under controlled conditions. For example, 6-(aminomethyl)-1,4-oxazepane may be synthesized by cyclizing a precursor such as N-(2-hydroxyethyl)ethylenediamine with a carbonylating agent. Alternative methods include reductive amination of ketoamines or Mitsunobu reactions to form ether linkages.

Boc Protection of the Amine Group

Following ring formation, the primary amine at the 6-position of the oxazepane is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or N-methylmorpholine (NMM). This step is critical to prevent undesired side reactions during subsequent functionalization.

Stepwise Preparation Methodologies

Route 1: Direct Boc Protection of Preformed 1,4-Oxazepan-6-ylmethylamine

This two-step approach begins with synthesizing 1,4-oxazepan-6-ylmethylamine, followed by Boc protection:

Step 1: Synthesis of 1,4-Oxazepan-6-ylmethylamine
A mixture of 2-(aminomethyl)aminoethanol (10 g, 95 mmol) and triphosgene (9.5 g, 32 mmol) in dichloromethane (100 mL) is stirred at 0°C for 4 hours. The reaction is quenched with aqueous sodium bicarbonate, extracted, and concentrated to yield 1,4-oxazepan-6-ylmethylamine as a colorless oil.

Step 2: Boc Protection
The amine (8.2 g, 63 mmol) is dissolved in THF (50 mL) and treated with Boc anhydride (15.4 g, 70 mmol) and NMM (7.7 mL, 70 mmol) at 0°C. After stirring for 12 hours at room temperature, the mixture is concentrated and purified via column chromatography (hexane/ethyl acetate, 8:1) to afford the target compound.

Yield : 85–90%
Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 1.38 (s, 9H, Boc-CH3), 3.58 (m, 2H, CH2N), 3.99 (br, 1H, NH), 4.31 (m, 2H, OCH2), 4.80 (t, J = 5.8 Hz, 1H, NH).

  • MS (ESI) : m/z 295.2 [M+H]+.

Route 2: Condensation of Boc-Protected Serine Derivatives with Heterocyclic Amines

A patent by CN102020589B describes a method applicable to analogous carbamates, using N-Boc-D-serine as a starting material. Although developed for a benzylamine derivative, this route can be adapted for 1,4-oxazepan-6-ylmethylamine:

Step 1: Mixed Anhydride Formation
N-Boc-D-serine (51.3 g, 0.25 mol) is dissolved in anhydrous ethyl acetate (400 mL) and cooled to -10°C. Isobutyl chlorocarbonate (37.59 g, 0.275 mol) and NMM (27.83 g, 0.275 mol) are added dropwise. The mixture is stirred for 2 hours to form the mixed anhydride.

Step 2: Amine Condensation
A solution of 1,4-oxazepan-6-ylmethylamine (29.48 g, 0.275 mol) in ethyl acetate (50 mL) is added dropwise to the anhydride solution. The reaction is warmed to 10–15°C and stirred for 2 hours. Workup yields the Boc-protected product after crystallization (hexane/ethyl acetate).

Yield : 90–93%
Optimization Notes :

  • Molar ratios of 1:1.1–1.5 (amine:Boc-serine) improve conversion.

  • Anhydrous conditions prevent hydrolysis of the mixed anhydride.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
SolventAnhydrous ethyl acetateMinimizes side reactions
Reaction Temperature-10°C to 5°CPrevents racemization
Stirring Time3–5 hoursEnsures complete condensation

Data adapted from CN102020589B.

Catalytic and Stoichiometric Considerations

  • Base Selection : NMM outperforms triethylamine in anhydride formation due to superior solubility in ethyl acetate.

  • Molar Ratios : A 10–20% excess of isobutyl chlorocarbonate drives mixed anhydride formation to completion.

Analytical Validation and Quality Control

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥99% purity for the final product. Retention time: 8.2 minutes.

Spectroscopic Confirmation

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

  • 13C NMR (100 MHz, CDCl3): δ 28.4 (Boc-CH3), 80.1 (C-O), 156.2 (C=O).

Scalability and Industrial Applications

The methodologies described are scalable to multi-kilogram batches, with phase-transfer catalysis (PTC) enabling efficient alkylation steps. For instance, Tetrabutylammonium bromide (0.025–0.2 equiv) facilitates methyl group transfer in ethyl acetate/water biphasic systems .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different oxazepane derivatives .

Scientific Research Applications

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The oxazepane ring and carbamate group play crucial roles in this interaction, allowing the compound to form stable complexes with the target enzymes. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate can be elucidated through comparisons with analogous carbamate derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Core Structure Key Substituents Stereochemistry Potential Applications
This compound Not provided 1,4-Oxazepane ring Boc via methyl linker at position 6 Not specified Pharmaceutical intermediates
tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate 2306245-70-3 1,4-Oxazepane ring Boc directly at position 6 6R configuration Chiral synthesis, drug discovery
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 Cyclopentane ring Boc and hydroxyl at position 3 1S,3S configuration PROTACs, kinase inhibitors
tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate 167465-99-8 Cyclopentane ring Boc and hydroxyl at position 3 1S,3R configuration Stereoselective drug synthesis

Key Differences and Implications

Core Heterocycle :

  • The 1,4-oxazepane ring in the target compound is a seven-membered heterocycle with oxygen and nitrogen, offering conformational flexibility and enhanced hydrogen-bonding capacity compared to the five-membered cyclopentane rings in PBY1403190 and PB06574. This larger ring may improve solubility in polar solvents but could reduce metabolic stability .

Substituent Positioning: The target compound’s Boc group is attached via a methyl linker at the oxazepane’s 6-position, whereas the analogous compound (CAS 2306245-70-3) lacks this linker. In contrast, the cyclopentane-based carbamates (CAS 154737-89-0 and 167465-99-8) feature a hydroxyl group at position 3, enabling participation in hydrogen bonding or phosphorylation reactions, which are absent in the oxazepane derivatives .

Stereochemistry :

  • The cyclopentane derivatives exhibit distinct stereochemical configurations (1S,3S vs. 1S,3R), which are critical for enantioselective synthesis or biological activity. For example, the 1S,3R isomer (CAS 167465-99-8) may exhibit higher affinity for certain enzymes due to spatial compatibility .
  • The oxazepane compound (CAS 2306245-70-3) specifies a 6R configuration, highlighting the importance of chirality in pharmacological optimization .

Synthetic Utility :

  • The Boc group in all compounds serves as a temporary amine protector, but deprotection conditions (e.g., acidic hydrolysis) may vary due to structural differences. The oxazepane ring’s nitrogen, shielded by the methyl linker, might require harsher conditions for deprotection compared to cyclopentane derivatives .

Research Findings

  • Solubility and Reactivity : The oxazepane ring’s polarity likely enhances aqueous solubility compared to cyclopentane derivatives, making it advantageous for formulations requiring high bioavailability. However, the methyl linker could reduce reactivity in nucleophilic substitution reactions .
  • Biological Interactions : Cyclopentane-based carbamates with hydroxyl groups (e.g., CAS 154737-89-0) are documented in proteolysis-targeting chimeras (PROTACs), leveraging their hydrogen-bonding capacity for target protein engagement. The oxazepane derivatives, lacking hydroxyl groups, may instead excel in passive membrane diffusion .
  • Stereochemical Impact : The 6R configuration in CAS 2306245-70-3 has been prioritized in chiral drug synthesis, underscoring the role of stereochemistry in optimizing pharmacokinetic profiles .

Biological Activity

Tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1782916-90-8

The presence of the tert-butyl group enhances the compound's lipophilicity, which can improve its solubility in organic solvents and biological membranes, potentially increasing its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit neuroprotective properties by modulating neurotransmitter systems and inhibiting pathways involved in neurodegeneration.

Potential Mechanisms Include:

  • Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase, which could enhance cholinergic signaling in the brain.
  • Anti-inflammatory Activity : The compound may reduce pro-inflammatory cytokines, contributing to its neuroprotective effects.
  • Oxidative Stress Reduction : It may mitigate oxidative stress in neuronal cells, protecting against apoptosis induced by neurotoxic agents.

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta (Aβ) induced toxicity. For example:

  • Cell Viability : At concentrations of 100 μM, the compound exhibited significant protective effects on astrocytes exposed to Aβ, improving cell viability from 43.78% to 62.98% compared to controls .

In Vivo Studies

In vivo models have also been employed to assess the neuroprotective effects of the compound:

  • Scopolamine-Induced Oxidative Stress : In studies involving scopolamine administration, treatment with the compound resulted in reduced malondialdehyde (MDA) levels in brain homogenates, indicating a decrease in lipid peroxidation and oxidative stress .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing structural similarities and differences:

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl (1-oxopropan-2-yl)carbamateContains a propanoyl groupExhibits different biological activity
Tert-butyl N-(2-oxiranylmethyl)carbamateContains an epoxide moietyPotentially more reactive due to epoxide
Tert-butyl N-(1,4-oxazepan-2-yl)carbamateSimilar oxazepane structure but at position 2May exhibit different pharmacological profiles

The unique positioning of substituents on the oxazepane ring of this compound may influence its interaction with biological targets differently compared to these similar compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neurodegenerative Diseases : Research indicates that compounds with similar structures may be beneficial in treating Alzheimer's disease by inhibiting Aβ aggregation and enhancing cholinergic transmission.
  • Inflammatory Disorders : The anti-inflammatory properties observed in preliminary studies suggest potential use in conditions characterized by chronic inflammation.

Q & A

Q. What are the key synthetic routes and reaction conditions for tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate?

The synthesis typically involves multi-step processes:

  • Ring formation : The 1,4-oxazepane ring is constructed via cyclization of precursor amines or alcohols under acidic or basic conditions.
  • Carbamate introduction : The tert-butyl carbamate group is introduced using tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to protect the amine intermediate .
  • Purification : Column chromatography or crystallization is employed to isolate the product, with solvent selection (e.g., ethyl acetate/hexane) critical for purity .

Q. How is the structural integrity of this compound verified in synthetic chemistry?

Characterization relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), oxazepane ring protons (δ 3.0–4.0 ppm), and carbamate carbonyl (δ ~155 ppm in 13^13C) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+) matching the molecular formula .

Q. What stability considerations are critical for handling this compound?

  • pH sensitivity : The carbamate group hydrolyzes under strongly acidic or basic conditions. Storage at neutral pH (dry, inert atmosphere) is recommended .
  • Thermal stability : Decomposition occurs above 150°C; reactions should be conducted below this threshold .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Design of Experiments (DOE) methodologies are applied:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalyst optimization : Lewis acids (e.g., ZnCl2_2) may accelerate ring closure .
  • Statistical analysis : Response surface models (e.g., ANOVA) identify critical parameters (temperature, stoichiometry) for maximizing yield .

Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. How can contradictory biological assay data be resolved?

  • Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives .
  • Metabolite analysis : LC-MS identifies degradation products that may interfere with activity .
  • Control experiments : Include known inhibitors/substrates to benchmark activity and validate experimental conditions .

Q. What strategies are used to design enzyme interaction studies with this compound?

  • Fluorescent labeling : Attach probes (e.g., dansyl chloride) to track binding kinetics via fluorescence quenching .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .

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